2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
The compound 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone features a hybrid bicyclic scaffold fused with heteroaromatic substituents. Its core structure comprises a norbornane-like bicyclo[2.2.1]heptane system, where one carbon is replaced by sulfur (thia) and another by nitrogen (aza), conferring rigidity and unique electronic properties. The methanone bridge links this bicyclic system to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole moiety, which introduces aromatic heterocycles known for their role in molecular recognition and bioactivity .
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-16-12(6-11(15-16)13-3-2-4-19-13)14(18)17-7-10-5-9(17)8-20-10/h2-4,6,9-10H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLPZBXMKPDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CC4CC3CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a bicyclic structure that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H14N4OS
This structure features a bicyclic core with a thiazole and pyrazole moiety, which are known for their diverse biological activities.
Research indicates that compounds similar to 2-thia-5-azabicyclo[2.2.1]heptane derivatives often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in numerous physiological processes. Compounds in this class may act as agonists or antagonists, influencing pathways such as neurotransmission and inflammation .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and diabetes.
- Ion Channel Modulation : Some derivatives have been shown to modulate ion channels, affecting cellular excitability and neurotransmitter release.
Pharmacological Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Findings |
|---|---|
| In vitro assays | Demonstrated significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties. |
| Animal models | Showed promise in reducing inflammation and pain, indicating possible analgesic and anti-inflammatory effects. |
| Receptor binding studies | Indicated high affinity for specific GPCRs, which could lead to novel therapeutic applications in neuropharmacology. |
Toxicological Profile
While the biological activity is promising, it is essential to consider the compound's safety profile:
- Acute Toxicity : Some derivatives have been classified as harmful if ingested, with potential skin irritation noted in toxicity studies .
- Long-term Effects : Further research is needed to evaluate chronic exposure risks and potential carcinogenic effects.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of a related bicyclic compound on human breast cancer cell lines. Results showed that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Pain Management
In another study focusing on pain management, a derivative demonstrated significant analgesic effects in rodent models of neuropathic pain, outperforming conventional analgesics.
Comparison with Similar Compounds
Key Observations:
Analog 2 lacks the bicyclic system entirely, instead utilizing a pyridazine-pyrazole scaffold, which may reduce steric hindrance compared to the norbornane-like structure of the target compound .
Substituent Effects :
- The thiophene-pyrazole group in the target compound contrasts with Analog 1’s iodophenyl group. Thiophene enhances π-π stacking interactions, while iodine in Analog 1 could facilitate crystallographic phasing (e.g., via SHELX programs) or act as a heavy atom in radiopharmaceuticals .
- Analog 2’s dichlorophenyl group introduces strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility compared to the target compound’s methyl-thiophene substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
